inS3-54-A18
Overview
Description
InS3-54-A18 is an inhibitor of STAT3 . It selectively inhibits the binding of STAT3 to DNA over STAT1 at 25 µM . inS3-54-A18 (20 µM) inhibits STAT3 activity in a reporter assay using MDA-MB-231 breast cancer cells .
Synthesis Analysis
The synthesis of inS3-54-A18 was achieved through an improved in silico approach targeting the DNA-binding domain (DBD) of STAT3 . This resulted in a small-molecule STAT3 inhibitor (inS3-54). Further studies showed that inS3-54 has off-target effects although it is selective to STAT3 over STAT1 . An extensive structure and activity-guided hit optimization and mechanistic characterization effort led to the identification of an improved lead compound (inS3-54A18) with increased specificity and pharmacological properties .Molecular Structure Analysis
The molecular formula of inS3-54-A18 is C23H16ClNO2 . Its exact mass is 373.09 and its molecular weight is 373.836 . The elemental analysis shows that it contains 73.90% Carbon, 4.31% Hydrogen, 9.48% Chlorine, 3.75% Nitrogen, and 8.56% Oxygen .Scientific Research Applications
Targeting STAT3 in Cancer Treatment
A significant application of inS3-54-A18 is in the context of cancer treatment. The compound targets the DNA-binding domain of Signal transducer and activator of transcription 3 (STAT3), a protein crucial in multiple aspects of cancer aggressiveness, including migration, invasion, survival, self-renewal, angiogenesis, and immune evasion. Studies have demonstrated that inS3-54-A18 effectively inhibits the proliferation, migration, and invasion of cancer cells by selectively inhibiting STAT3's binding to DNA, without affecting its activation and dimerization. This makes inS3-54-A18 a promising candidate for developing specific inhibitors targeting the DNA-binding domain of STAT3, potentially offering a novel therapeutic approach for treating advanced and metastatic cancers (Huang et al., 2014); (Huang et al., 2016).
Enhanced Specificity and Pharmacological Properties
Further research on inS3-54-A18 has led to increased specificity and improved pharmacological properties. The compound directly binds to the DNA-binding domain (DBD) of STAT3, effectively inhibiting its DNA-binding activity in vitro and in situ. It also suppresses the expression of STAT3 downstream target genes. Its high solubility in oral formulations and ability to inhibit lung xenograft tumor growth and metastasis with minimal adverse effects on animals underscore its potential as an anticancer therapeutic. This work suggests that targeting the DBD of human STAT3 and other transcription factors may be a viable strategy for cancer treatment (Huang et al., 2016).
Safety And Hazards
Future Directions
InS3-54A18 may serve as a potential candidate for further development as anticancer therapeutics targeting the DBD of human STAT3 . It effectively inhibits lung xenograft tumor growth and metastasis with little adverse effect on animals . The DBD of transcription factors may not be ‘undruggable’ as previously thought .
properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWQIPPIXOVRK-JXAWBTAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1920398 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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